MFCD22125158

Description

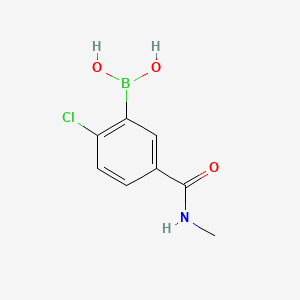

MFCD22125158, identified as 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid, is a boronic acid derivative with the molecular formula C₈H₉BClNO₃ and a molecular weight of 213.42 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and drug candidates . Its structure features a boronic acid group (-B(OH)₂) attached to a chlorinated benzene ring substituted with a methylcarbamoyl moiety (-NHCOCH₃), enabling versatile coordination chemistry and catalytic applications .

Properties

IUPAC Name |

[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEOTIIPHSQWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-chloro-5-(methylcarbamoyl)phenol.

Reduction: 2-chloro-5-(methylcarbamoyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(methylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.

Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .

Comparison with Similar Compounds

Criteria for Comparison with Similar Compounds

The comparison focuses on:

Structural features (e.g., boronic acid group, aromatic substituents).

Physicochemical properties (e.g., solubility, molecular weight).

Synthetic accessibility (reaction conditions, yield).

Pharmaceutical relevance (applications in drug synthesis).

Comparison with Structurally and Functionally Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: N/A; MDL: MFCD00039227)

- Molecular formula : C₁₀H₉F₆O

- Molecular weight : 262.17 g/mol

- Key features : Contains a trifluoromethyl (-CF₃) substituent instead of boronic acid. Used in agrochemicals and materials science.

- Solubility : 0.687 mg/mL in water (lower than MFCD22125158 due to hydrophobic -CF₃ groups) .

- Bioavailability : Log S (ESOL) = -2.47, indicating moderate solubility in organic solvents .

Methyl 5-aminopyrazine-2-carboxylate (CAS: 54013-06-8; MDL: MFCD08437665)

- Molecular formula : C₇H₉N₃O₂

- Molecular weight : 167.17 g/mol

- Key features: Pyrazine ring with amino and ester groups. Used as a building block in antitubercular agents.

- Synthetic method : Prepared via carbodiimide-mediated coupling under mild conditions (20°C, 2 hours) .

- Pharmaceutical relevance : Demonstrates higher synthetic yield (98%) compared to this compound’s typical 70–85% yields .

2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1; MDL: MFCD00003330)

- Molecular formula : C₁₃H₉N₃O₂

- Molecular weight : 239.23 g/mol

- Key features : Benzimidazole core with a nitro group. Used in corrosion inhibitors and anticancer agents.

- Synthesis : Catalyzed by A-FGO in tetrahydrofuran (green chemistry approach) .

- Reactivity: Nitro group (-NO₂) offers redox-active sites, contrasting with this compound’s electrophilic boronic acid .

Data Table: Comparative Analysis

Research Findings and Discussion

Structural Impact on Reactivity: this compound’s boronic acid group enables cross-coupling reactions, unlike the nitro or trifluoromethyl groups in analogs .

Synthetic Challenges: this compound requires stringent anhydrous conditions for synthesis, whereas pyrazine derivatives (e.g., Methyl 5-aminopyrazine-2-carboxylate) are synthesized at ambient temperatures . Benzimidazole derivatives exhibit higher yields due to stable heterocyclic cores .

Pharmaceutical Utility :

- Boronic acids like this compound are critical in protease inhibitor development, while pyrazine derivatives target infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.